
(3R)-3-(4-methylphenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(4-methylphenoxy)butanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration This compound features a butanoic acid backbone with a 4-methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-methylphenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylphenol and butanoic acid derivatives.
Formation of the Phenoxy Group: The 4-methylphenol is reacted with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxy group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (3R) enantiomer.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced separation techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxybutanoic acid derivatives.
Reduction: Formation of 4-methylphenoxybutanol.
Substitution: Formation of various substituted phenoxybutanoic acids.
Scientific Research Applications
(3R)-3-(4-methylphenoxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-(4-methylphenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound, leading to changes in biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(4-methylphenoxy)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-methylphenoxyacetic acid: A structurally similar compound with an acetic acid backbone.
4-methylphenoxypropanoic acid: Another similar compound with a propanoic acid backbone.
Uniqueness
(3R)-3-(4-methylphenoxy)butanoic acid is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for specific applications where stereochemistry is crucial.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3R)-3-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
RJGOZXOYAUCMCF-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H](C)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


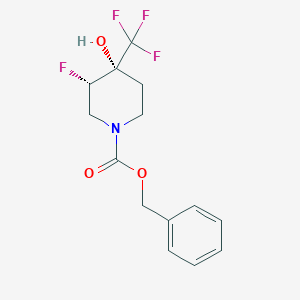
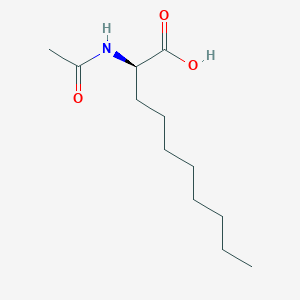
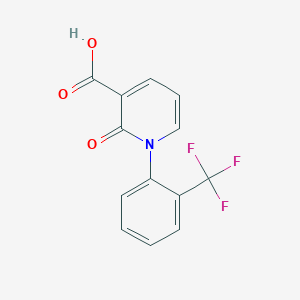
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
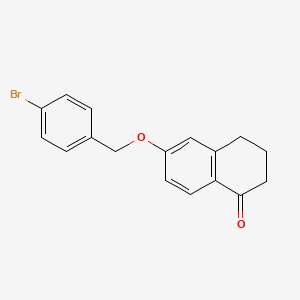
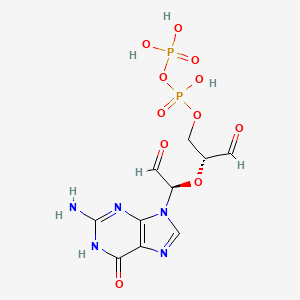

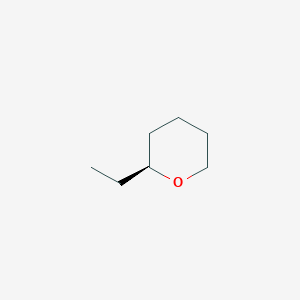
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)

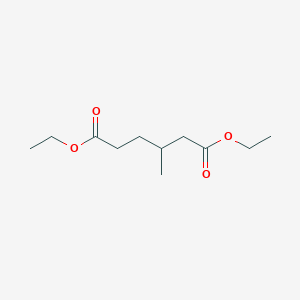
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
